![molecular formula C9H15BrO4 B149299 4-Acetoxy-2-bromomethylbutyl acetate CAS No. 126617-57-0](/img/structure/B149299.png)
4-Acetoxy-2-bromomethylbutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-2-bromomethylbutyl acetate is a chemical compound that belongs to the family of acetate esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This chemical compound has a wide range of applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 4-Acetoxy-2-bromomethylbutyl acetate is not well understood. However, it is believed that it acts as a nucleophile in various chemical reactions. It can also act as an electrophile in some reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have low toxicity and is not harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Acetoxy-2-bromomethylbutyl acetate in lab experiments include its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, its limitations include its limited solubility in some solvents and its potential reactivity with some chemicals.
Zukünftige Richtungen
There are several future directions for the use of 4-Acetoxy-2-bromomethylbutyl acetate in scientific research. One direction is the synthesis of new pharmaceutical compounds using this reagent. Another direction is the study of its mechanism of action and its potential applications in various chemical reactions. Additionally, the development of new synthesis methods for this reagent is also a potential future direction.
Conclusion:
In conclusion, this compound is a useful reagent in scientific research for the synthesis of various organic compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this reagent in various fields of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-2-bromomethylbutyl acetate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceutical compounds, such as antiviral and anticancer drugs. It is also used in the synthesis of natural products, such as terpenes and steroids.
Eigenschaften
CAS-Nummer |
126617-57-0 |
---|---|
Molekularformel |
C9H15BrO4 |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
[3-(acetyloxymethyl)-4-bromobutyl] acetate |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
MENZMGPKBUFQAI-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(COC(=O)C)CBr |
Kanonische SMILES |
CC(=O)OCCC(COC(=O)C)CBr |
Synonyme |
1,4-Butanediol,2-(bromomethyl)-,diacetate(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.